Cas no 2171366-31-5 (2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid)

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-1578577
- 2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid
- 2171366-31-5
- 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid
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- インチ: 1S/C28H34N2O5/c1-17(2)25(15-26(31)29-24-13-7-8-18(24)14-27(32)33)30-28(34)35-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-25H,7-8,13-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t18?,24?,25-/m1/s1
- InChIKey: HOXNLNANEXTNQS-QJDQLVHXSA-N
- ほほえんだ: O=C(C[C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCC1CC(=O)O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 734
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1578577-0.05g |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1578577-1000mg |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1578577-0.1g |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1578577-10000mg |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1578577-250mg |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1578577-1.0g |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1578577-0.25g |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1578577-10.0g |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1578577-2500mg |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1578577-5000mg |
2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2171366-31-5 | 5000mg |
$9769.0 | 2023-09-24 |
2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acidに関する追加情報
2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic Acid (CAS No: 2171366-31-5)
The compound 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid, identified by the CAS number 2171366-31-5, is a complex organic molecule with significant potential in various chemical and biological applications. This compound belongs to the class of amino acids, specifically featuring a cyclopentyl group substituted with an acetic acid moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The Fmoc group is widely recognized in peptide synthesis as a protecting group for amino acids, ensuring stability during synthesis and facilitating controlled deprotection under specific conditions.
Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules, leveraging cutting-edge techniques such as solid-phase synthesis and microwave-assisted organic chemistry. These methods have significantly enhanced the efficiency and scalability of producing compounds like 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid. The stereochemistry at the (3R) position plays a crucial role in determining the compound's biological activity, making it a valuable substrate for enantioselective reactions.
In terms of applications, this compound has shown promise in the field of drug discovery, particularly in the development of peptide-based therapeutics. The presence of the Fmoc group allows for controlled release of the amino group during peptide assembly, enabling the construction of complex peptide sequences with high fidelity. Additionally, the cyclopentyl ring introduces rigidity and stability to the molecule, which can enhance its pharmacokinetic properties, such as bioavailability and half-life.
Recent studies have also explored the use of this compound in bioconjugation reactions, where its functional groups can be exploited to attach to other biomolecules, such as proteins or nucleic acids. This versatility makes it a valuable tool in the creation of targeted drug delivery systems and diagnostic agents. Furthermore, its chiral center provides opportunities for enantioselective catalysis, contributing to the growing field of asymmetric synthesis.
The synthesis of 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid involves a multi-step process that includes alkylation, cyclization, and protection/deprotection steps. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards required for both research and industrial applications.
In conclusion, this compound represents a significant advancement in organic synthesis, offering a versatile platform for various chemical and biological applications. Its unique structure, combined with recent innovations in synthetic methodologies, positions it as a key player in modern drug discovery and materials science.
2171366-31-5 (2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid) 関連製品
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